2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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Overview
Description
WAY-350079 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and has been studied for its interactions with biological systems.
Preparation Methods
The synthesis of WAY-350079 involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production: Industrial production methods focus on optimizing yield and purity. .
Chemical Reactions Analysis
WAY-350079 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and bases. .
Scientific Research Applications
WAY-350079 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological membranes and its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: WAY-350079 is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of WAY-350079 involves its interaction with specific molecular targets within biological systems. It is known to modulate certain signaling pathways and affect the activity of key enzymes. The compound’s effects are mediated through its binding to specific receptors or proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
WAY-350079 can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
The compound 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone , also known as WAY-350079, belongs to the class of benzimidazole derivatives and has garnered attention for its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C18H19N3OS, with a molecular weight of 325.4 g/mol. Its structure includes a benzimidazole ring and a pyrrole moiety, which are known to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H19N3OS |
Molecular Weight | 325.4 g/mol |
IUPAC Name | This compound |
Average Mass | 325.430 Da |
The biological activity of WAY-350079 is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate signaling pathways and influence the activity of key enzymes involved in metabolic processes. Specifically, the compound may interact with:
- Receptors : Binding to specific receptors that regulate cellular functions.
- Enzymes : Inhibiting or activating enzymes that play critical roles in disease pathways.
Antimicrobial Activity
Research indicates that compounds similar to WAY-350079 exhibit significant antimicrobial properties. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
WAY-350079 has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in lung epithelial cells, indicating its potential use in treating inflammatory lung diseases such as COPD and asthma .
Anticancer Potential
Recent studies suggest that WAY-350079 may possess anticancer activity by inducing apoptosis in cancer cell lines. The compound has been shown to inhibit cell proliferation and promote cell cycle arrest, particularly in breast and lung cancer models .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzimidazole derivatives, WAY-350079 demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for antibiotic-resistant infections .
Case Study 2: Anti-inflammatory Mechanism
A study involving lung epithelial cells exposed to inflammatory stimuli revealed that treatment with WAY-350079 resulted in a marked decrease in IL-6 and TNF-alpha levels. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .
Case Study 3: Anticancer Activity
In vitro experiments using breast cancer cell lines showed that WAY-350079 induced apoptosis through the activation of caspase pathways. The compound was found to downregulate Bcl-2 expression while upregulating Bax, leading to increased cell death .
Properties
Molecular Formula |
C18H19N3OS |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H19N3OS/c1-4-9-21-12(2)10-14(13(21)3)17(22)11-23-18-19-15-7-5-6-8-16(15)20-18/h4-8,10H,1,9,11H2,2-3H3,(H,19,20) |
InChI Key |
QQWLRTCPDKLDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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